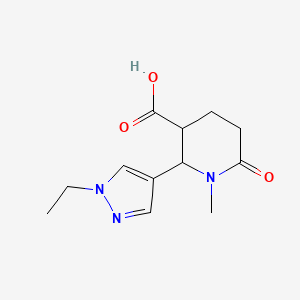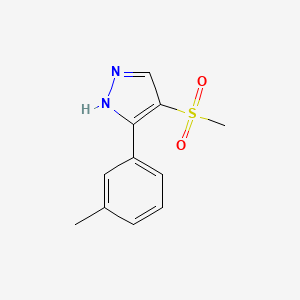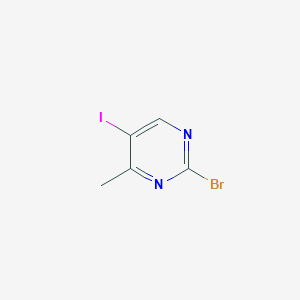![molecular formula C9H9BrN2S B15055230 (R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15055230.png)
(R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine: is a chiral compound featuring a brominated benzo[d]thiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine typically involves the bromination of benzo[d]thiazole followed by the introduction of an ethanamine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent amination step can be achieved using reductive amination techniques with reagents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the brominated benzo[d]thiazole to its corresponding benzo[d]thiazoline derivative.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Imines or oximes.
Reduction: Benzo[d]thiazoline derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurological receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its brominated aromatic structure.
Mecanismo De Acción
The mechanism of action of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzo[d]thiazole moiety may facilitate binding to these targets through halogen bonding or π-π interactions. The ethanamine group can further enhance binding affinity through hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparación Con Compuestos Similares
Benzo[d]thiazole: A parent compound with a similar core structure but lacking the bromine and ethanamine groups.
6-Bromobenzo[d]thiazole: Similar to the target compound but without the ethanamine group.
1-(Benzo[d]thiazol-2-YL)ethanamine: Similar but without the bromine atom.
Uniqueness: ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine is unique due to the combination of the brominated benzo[d]thiazole and the chiral ethanamine moiety. This combination may confer specific biological activities and binding properties that are not present in the similar compounds listed above.
This detailed article provides a comprehensive overview of ®-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H9BrN2S |
|---|---|
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
(1R)-1-(6-bromo-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9BrN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3/t5-/m1/s1 |
Clave InChI |
WCAVKVOSSKLRQM-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=NC2=C(S1)C=C(C=C2)Br)N |
SMILES canónico |
CC(C1=NC2=C(S1)C=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate](/img/structure/B15055155.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15055164.png)
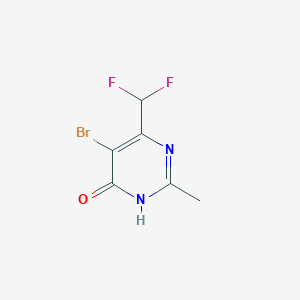
![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B15055173.png)
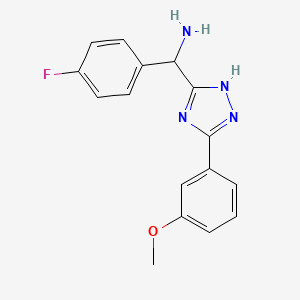
![Ethyl 5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carboxylate](/img/structure/B15055194.png)
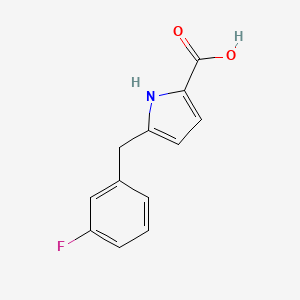
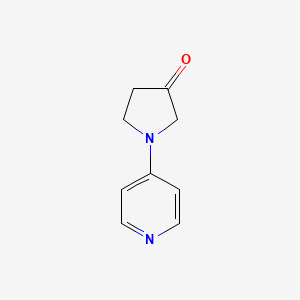
![2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055211.png)
